
DAD dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DAD dichloride is a third-generation photoswitch that responds to visible light. It is a type of ion channel blocker that specifically blocks voltage-gated potassium channels. This compound has shown potential in restoring visual function, making it a significant subject of research in the field of photopharmacology .
Métodos De Preparación
The synthesis of DAD dichloride involves several steps, typically starting with the preparation of the core structure followed by the introduction of chloride groups. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
DAD dichloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its chemical properties.
Substitution: Common reagents used in these reactions include halogens and other nucleophiles, leading to the formation of different substituted products.
Aplicaciones Científicas De Investigación
DAD dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a photoswitch in various chemical reactions, allowing researchers to control reaction pathways using light.
Biology: The compound is used to study ion channel functions and their role in cellular processes.
Medicine: this compound has potential therapeutic applications, particularly in restoring visual function in cases of blindness caused by retinal damage.
Industry: It is used in the development of advanced materials and technologies that require precise control of chemical reactions using light .
Mecanismo De Acción
DAD dichloride exerts its effects by blocking voltage-gated potassium channels. This action is facilitated by its ability to cross biological barriers and photosensitize retinal neurons. The compound selectively targets retinal neurons upstream of retinal ganglion cells, restoring light responses and visual function. The molecular targets and pathways involved include the intrinsic retinal circuitry, which is utilized to generate visual responses in the blind retina .
Comparación Con Compuestos Similares
DAD dichloride is unique due to its third-generation photoswitch properties and its ability to restore visual function. Similar compounds include other ion channel blockers and photoswitches, such as:
Paraquat dichloride: Used as a herbicide but also studied for its effects on ion channels.
Diquat dichloride: Another herbicide with similar ion channel blocking properties.
Sodium chloride and Calcium chloride: Common ionic compounds used in various applications but lacking the photoswitch properties of this compound
This compound stands out due to its specific application in photopharmacology and its potential therapeutic benefits in restoring visual function.
Propiedades
Fórmula molecular |
C26H42Cl2N6O |
|---|---|
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
2-[4-[[4-[[2-(diethylazaniumyl)acetyl]amino]phenyl]diazenyl]-N-ethylanilino]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C26H40N6O.2ClH/c1-6-30(7-2)19-20-32(10-5)25-17-15-24(16-18-25)29-28-23-13-11-22(12-14-23)27-26(33)21-31(8-3)9-4;;/h11-18H,6-10,19-21H2,1-5H3,(H,27,33);2*1H |
Clave InChI |
ROHCEHNRILXWKH-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[NH+](CC)CC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)
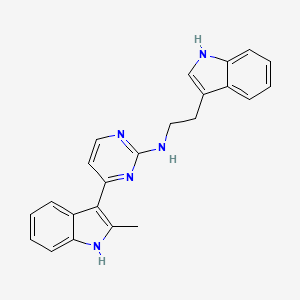
![2-[3-[[2-fluoro-5-(3-fluorophenyl)benzoyl]amino]phenoxy]acetic acid](/img/structure/B11932338.png)
![5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B11932342.png)
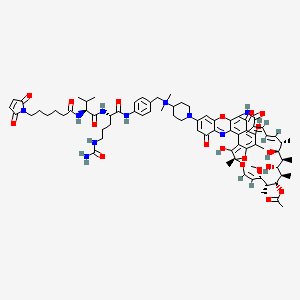

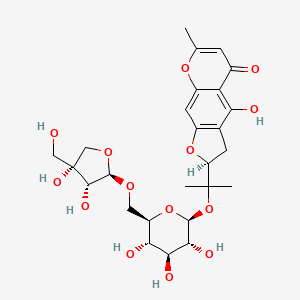
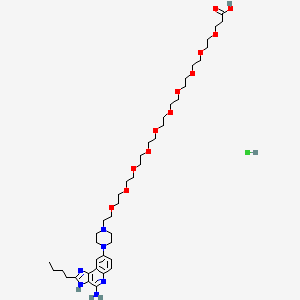
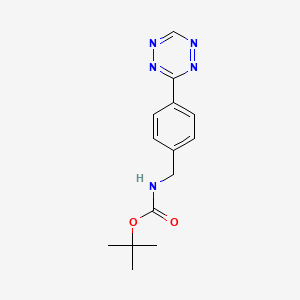
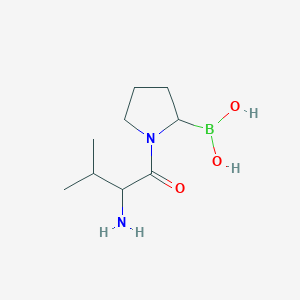
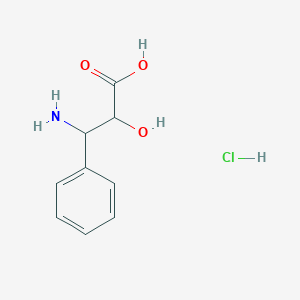

![butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B11932397.png)
![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)
